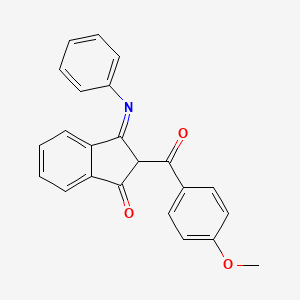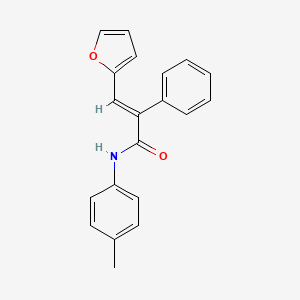
3-(2-furyl)-N-(4-methylphenyl)-2-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-furyl)-N-(4-methylphenyl)-2-phenylacrylamide is a synthetic compound that has been used in scientific research for its potential pharmacological properties. This compound is also known as FMPA and has been synthesized using various methods. The aim of
Mechanism of Action
The mechanism of action of FMPA is not fully understood, but it has been suggested that it may act on various molecular targets, including ion channels and receptors. FMPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
FMPA has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant effects in mice. FMPA has been shown to inhibit the growth of cancer cells in vitro, including breast cancer and leukemia cells. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using FMPA in lab experiments is its potential pharmacological properties, which make it a promising compound for drug development. However, one limitation is that the mechanism of action of FMPA is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on FMPA. One direction is to further investigate its potential pharmacological properties and molecular targets. Another direction is to study the safety and toxicity of FMPA in animal models. Additionally, future research could focus on developing FMPA derivatives with improved pharmacological properties.
Synthesis Methods
FMPA can be synthesized using various methods, including the reaction of 4-methylacetophenone and furfural with ammonium acetate in acetic acid. Another method involves the reaction of 4-methylacetophenone and furan-2-carbaldehyde with ammonium acetate in methanol. The yield of FMPA using these methods ranges from 50-70%.
Scientific Research Applications
FMPA has been studied for its potential pharmacological properties, including its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been shown to have potential in treating cancer and neurodegenerative diseases. FMPA has been used in various in vitro and in vivo studies, including animal models and cell cultures.
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-methylphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-15-9-11-17(12-10-15)21-20(22)19(14-18-8-5-13-23-18)16-6-3-2-4-7-16/h2-14H,1H3,(H,21,22)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVPPBLUDFDWMK-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-(4-methylphenyl)-2-phenylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

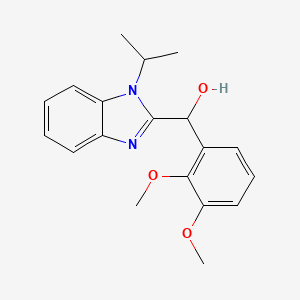
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3-chloro-4-methylbenzamide](/img/structure/B5231361.png)
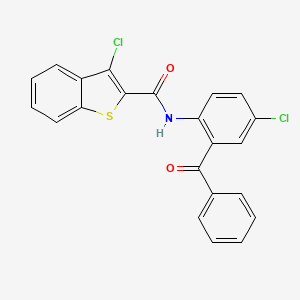


![4-[6-(2-fluorophenoxy)hexyl]morpholine](/img/structure/B5231378.png)
![3-bromo-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5231412.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231429.png)
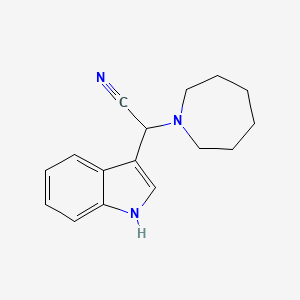
![3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)-N-(3-methoxyphenyl)propanamide](/img/structure/B5231443.png)
![1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5231444.png)
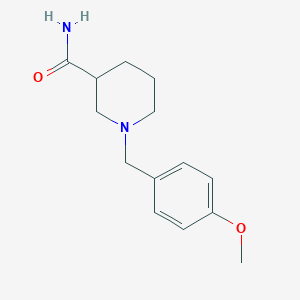
![2-[(2,3-difluorophenoxy)methyl]-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5231458.png)
